1,1'-Diacetylferrocene CAS 1273-94-5 properties
1,1'-Diacetylferrocene CAS 1273-94-5 properties
Technical Whitepaper: 1,1'-Diacetylferrocene (CAS 1273-94-5)
Executive Summary
1,1'-Diacetylferrocene (DAF) represents a pivotal organometallic scaffold in the fields of energetic materials, electrochemistry, and asymmetric catalysis. Distinguished by its "sandwich" metallocene architecture, DAF features two electron-withdrawing acetyl groups on opposing cyclopentadienyl (Cp) rings.[1] This heteroannular substitution pattern imparts unique redox stability and solubility profiles, making it a preferred burn rate modifier (BRM) in composite solid propellants and a robust redox standard in non-aqueous voltammetry. This guide provides a comprehensive technical analysis of DAF, ranging from its heteroannular synthesis mechanism to its catalytic role in ammonium perchlorate (AP) decomposition.
Part 1: Molecular Architecture & Physicochemical Profile
The stability of 1,1'-diacetylferrocene stems from the 18-electron rule compliance of the central iron(II) atom, sandwiched between two parallel cyclopentadienyl ligands. The acetyl substituents introduce significant electron-withdrawing character, anodically shifting the redox potential compared to the parent ferrocene.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| CAS Number | 1273-94-5 |
| Molecular Formula | Fe(C₅H₄COCH₃)₂ or C₁₄H₁₄FeO₂ |
| Molecular Weight | 270.11 g/mol |
| Appearance | Red to dark-brown crystalline solid |
| Melting Point | 125–127 °C (Lit.) |
| Boiling Point | ~166 °C (at 760 mmHg) |
| Solubility | Soluble in dichloromethane, chloroform, benzene; Insoluble in water. |
| Redox Character | Quasi-reversible (E½ shifted positive vs. Fc/Fc⁺) |
| Crystal Structure | Monoclinic (P2₁/c or similar space group depending on polymorph) |
Part 2: Synthetic Pathways & Mechanistic Insight
The synthesis of 1,1'-diacetylferrocene is a classic example of heteroannular electrophilic aromatic substitution .
Mechanistic Causality
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Activation: The reaction utilizes a Friedel-Crafts acylation.[1][2][3][4] An acylium ion (CH₃C≡O⁺) is generated from acetic anhydride using a Lewis acid (e.g., AlCl₃) or a strong Brønsted acid (e.g., H₃PO₄).
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Mono-Acetylation: The high electron density of the Cp rings facilitates rapid attack by the acylium ion, forming mono-acetylferrocene.
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Deactivation & Directing Effect (Critical Step): The attached acetyl group is strongly electron-withdrawing. It deactivates the Cp ring to which it is attached, making it less nucleophilic.
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Heteroannular Substitution: Due to the deactivation of the first ring, the second ring (which remains electron-rich) becomes the preferred site for the second electrophilic attack. This kinetic control ensures the formation of the 1,1' (heteroannular) isomer over the 1,2 or 1,3 (homoannular) isomers.
Synthesis Workflow Diagram
Caption: Kinetic pathway favoring heteroannular substitution due to ring deactivation.
Part 3: Experimental Protocol (Self-Validating)
Objective: Synthesis of 1,1'-Diacetylferrocene via Acid-Catalyzed Acylation. Safety: Perform in a fume hood. Acetic anhydride is lachrymatory; phosphoric acid is corrosive.
Protocol Steps:
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Reagent Preparation: In a 50 mL round-bottom flask, combine Ferrocene (1.0 g, 5.4 mmol) and Acetic Anhydride (10 mL) .
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Catalyst Addition: Slowly add 85% Phosphoric Acid (2 mL) dropwise while stirring. Validation Check: The solution should darken, indicating the formation of the acylium complex.
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Thermal Activation: Attach a drying tube (CaCl₂). Heat the mixture on a steam bath or oil bath at 100°C for 15–20 minutes .
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Note: Milder conditions (room temp) favor mono-acetylferrocene. The elevated temperature drives the second substitution.
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Quenching: Pour the hot reaction mixture onto 50 g of crushed ice . Neutralize carefully with solid Sodium Bicarbonate (NaHCO₃) until CO₂ evolution ceases.
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Isolation: The solid precipitate contains a mixture of unreacted ferrocene, mono-acetyl, and diacetyl products. Filter the solid and wash with cold water.
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Purification (Chromatography):
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Dissolve the crude solid in minimal Dichloromethane (DCM).
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Load onto a silica gel column.
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Elution Gradient:
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Fraction 1 (Hexane): Unreacted Ferrocene (Yellow band).
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Fraction 2 (1:1 Hexane/Ether): Mono-acetylferrocene (Orange band).
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Fraction 3 (Ethyl Acetate/Ether):1,1'-Diacetylferrocene (Red/Brown band).
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Crystallization: Recrystallize the red fraction from hot cyclohexane or heptane to yield red needles (MP: 125–127°C).
Part 4: Advanced Applications
Aerospace: Burn Rate Modifier (BRM)
In composite propellants (Ammonium Perchlorate/HTPB), DAF acts as a combustion catalyst. It is preferred over simple ferrocene due to lower volatility and better migration resistance within the polymer matrix.
Mechanism of Action: Upon thermal decomposition, DAF releases active Iron Oxide (Fe₂O₃) nanoparticles at the propellant burning surface. These nanoparticles catalyze the proton transfer step in the decomposition of Ammonium Perchlorate (AP), significantly lowering the activation energy of the combustion process.
Caption: Catalytic cycle of DAF in solid propellant combustion.
Electrochemistry: Redox Standard
DAF exhibits a reversible one-electron oxidation:
References
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ChemicalBook . 1,1'-Diacetylferrocene Properties and Safety Data. Retrieved from .
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Thermo Fisher Scientific . Friedel-Crafts Acylation of Ferrocene: Experimental Protocol. Retrieved from .
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ResearchGate . Cyclic Voltammetry of Ferrocene Derivatives and Substituent Effects. Retrieved from .
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Defense Technical Information Center (DTIC) . The Effects of Ferrocenic Burn Rate Catalysts in AP Composite Propellants. Retrieved from .
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Sigma-Aldrich . 1,1'-Diacetylferrocene Product Specification. Retrieved from .
